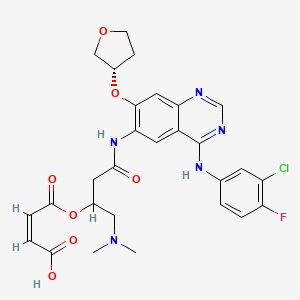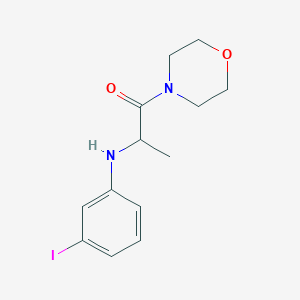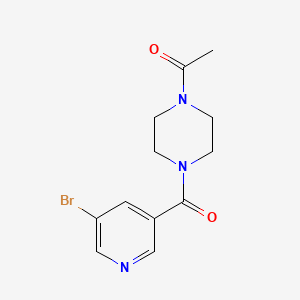
(Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic Acid (Afatinib Impurity pound(c)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including amines, ethers, and carboxylic acids, which contribute to its diverse reactivity and potential utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the quinazoline core, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. Subsequent steps involve the formation of the tetrahydrofuran moiety and the attachment of the dimethylamino and oxobutanoyl groups. The final step includes the formation of the (Z)-4-oxobut-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ether functional groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic ring with chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of various functional groups on biological activity. Its structure allows for the exploration of structure-activity relationships.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its multiple functional groups can interact with various biological targets, making it a promising candidate for drug discovery.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This can result in the modulation of various biological pathways, ultimately affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid analogs: Compounds with similar structures but different substituents on the phenyl ring or quinazoline core.
Quinazoline derivatives: Compounds with a quinazoline core but different functional groups attached.
Uniqueness
The uniqueness of (Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C28H29ClFN5O7 |
|---|---|
Poids moléculaire |
602.0 g/mol |
Nom IUPAC |
(Z)-4-[4-[[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]amino]-1-(dimethylamino)-4-oxobutan-2-yl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C28H29ClFN5O7/c1-35(2)13-18(42-27(39)6-5-26(37)38)10-25(36)34-23-11-19-22(12-24(23)41-17-7-8-40-14-17)31-15-32-28(19)33-16-3-4-21(30)20(29)9-16/h3-6,9,11-12,15,17-18H,7-8,10,13-14H2,1-2H3,(H,34,36)(H,37,38)(H,31,32,33)/b6-5-/t17-,18?/m0/s1 |
Clé InChI |
MAGMEMHASFDBDV-BHIBVNTLSA-N |
SMILES isomérique |
CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)OC(=O)/C=C\C(=O)O |
SMILES canonique |
CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)OC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)

